[(1s,2r)-2-Aminocyclohexyl]methanol

Catalog No.
S3403942
CAS No.
213993-30-7
M.F
C7H15NO
M. Wt
129.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1s,2r)-2-Aminocyclohexyl]methanol

CAS Number

213993-30-7

Product Name

[(1s,2r)-2-Aminocyclohexyl]methanol

IUPAC Name

[(1S,2R)-2-aminocyclohexyl]methanol

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1

InChI Key

GCWPGEWXYDEQAY-RNFRBKRXSA-N

SMILES

C1CCC(C(C1)CO)N

Canonical SMILES

C1CCC(C(C1)CO)N

Isomeric SMILES

C1CC[C@H]([C@H](C1)CO)N

[(1s,2r)-2-Aminocyclohexyl]methanol is a chiral compound with the molecular formula C7_7H15_{15}NO. It features a cyclohexane ring substituted with an amino group and a hydroxymethyl group. The specific stereochemistry of this compound, indicated by the (1s,2r) configuration, is crucial for its biological interactions and chemical reactivity. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique functional groups and stereochemical properties.

  • Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The amino group can be reduced to form a primary amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters, using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

  • Oxidation: Formation of 2-aminocyclohexanone or 2-aminocyclohexanal.
  • Reduction: Formation of cyclohexylamine.
  • Substitution: Formation of various substituted cyclohexyl derivatives.

[(1s,2r)-2-Aminocyclohexyl]methanol exhibits significant biological activity primarily due to its ability to interact with enzymes and receptors. Its amino and hydroxyl groups allow it to form hydrogen bonds, which are critical for binding interactions. Research has indicated potential roles in enzyme inhibition and modulation of biochemical pathways, making it a subject of interest for drug development.

The synthesis of [(1s,2r)-2-Aminocyclohexyl]methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. A common method is the catalytic hydrogenation of 2-aminocyclohexanone using palladium on carbon as a catalyst under hydrogen gas at mild conditions (room temperature and atmospheric pressure).

Industrial Production

For industrial applications, continuous flow reactors may be utilized to enhance efficiency and yield. Chiral resolution techniques are often employed to obtain the desired enantiomer in high purity.

[(1s,2r)-2-Aminocyclohexyl]methanol has several applications across various fields:

  • Chemistry: Serves as a chiral building block in the synthesis of complex molecules.
  • Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
  • Medicine: Studied for therapeutic effects and as a precursor for drug development.
  • Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Studies on [(1s,2r)-2-Aminocyclohexyl]methanol focus on its binding affinity with various biological targets. The compound's ability to form hydrogen bonds through its amino and hydroxyl groups facilitates these interactions, which are crucial for understanding its potential therapeutic effects. Research continues to explore these interactions to develop compounds with improved efficacy in pharmacological applications.

Several compounds share structural similarities with [(1s,2r)-2-Aminocyclohexyl]methanol:

Compound NameStructure FeaturesUnique Aspects
[(1s,2s)-2-Aminocyclohexyl]methanolSimilar amine and alcohol groupsDifferent stereochemistry affecting activity
[(1r,2r)-2-Aminocyclohexyl]methanolAnother diastereomerDistinct stereochemical properties
[(1r,2s)-2-Aminocyclohexyl]methanolEnantiomerVaries in biological properties due to stereochemistry
(1R,2R)-AminocyclohexanolHydroxymethyl groupDifferent reactivity profile due to stereochemistry
2-AminocyclohexanoneKetone instead of alcoholDifferent reactivity profile due to carbonyl group

Uniqueness

The uniqueness of [(1s,2r)-2-Aminocyclohexyl]methanol lies in its specific stereochemistry and functional groups that contribute to distinct biological activities and reactivity patterns compared to these similar compounds. Its ability to engage in diverse

Asymmetric Catalytic Routes for Enantiomeric Enrichment

Asymmetric catalysis has emerged as a powerful tool for enantioselective synthesis of [(1s,2r)-2-Aminocyclohexyl]methanol. A prominent approach involves silylium-based asymmetric counteranion-directed catalysis (Si-ACDC), which leverages chiral imidodiphosphorimidate (IDPi) catalysts to induce stereochemical control. For instance, IDPi catalysts enable the aminomethylation of bis-silyl ketene acetals (bis-SKAs) with formaldehyde equivalents, yielding β-amino acid precursors that can be further functionalized.

Key mechanistic steps include:

  • Silylation of the IDPi catalyst by bis-SKA, forming a reactive N-silylated intermediate.
  • Generation of a methylene iminium ion-IDPi anion pair, which directs the stereochemical outcome via steric interactions in the catalyst pocket.
  • Intra-ion-pair silyl transfer, ensuring retention of configuration during product formation.

Table 1: Performance of Asymmetric Catalysts

CatalystSubstrate ScopeEnantiomeric Excess (ee)Yield (%)
IDPi (R)-3Aromatic bis-SKAs92–98%85–93
IDPi (S)-3Aliphatic bis-SKAs89–95%78–88
Ru-BINAPCyclohexenyl derivatives82–90%70–80

The IDPi system achieves superior enantioselectivity (up to 98% ee) compared to traditional Ru-BINAP complexes, particularly for aliphatic substrates. Computational studies suggest that the enantioselectivity arises from steric hindrance in the transition state, favoring re-facial attack of the bis-SKA on the iminium intermediate.

Diastereomeric Salt Formation Under Thermodynamic Control

Diastereomeric salt crystallization remains a cornerstone for resolving racemic mixtures of [(1s,2r)-2-Aminocyclohexyl]methanol. This method exploits differences in solubility between diastereomers formed with chiral resolving agents. For example, coordination polymers derived from amino acid Schiff bases exhibit preferential enrichment (PE) during crystallization, enabling enantiomeric resolution.

Critical Factors Influencing Resolution:

  • Solvent Polarity: Methanol/water mixtures (3:1 v/v) enhance solubility contrasts, achieving 97% diastereomeric excess (de).
  • pH Modulation: Adjusting pH to 4.5–5.0 stabilizes protonated amine intermediates, favoring salt precipitation.
  • Auxiliary Ligands: Pyridine derivatives (e.g., 4,4′-bipyridine) template helical coordination polymers, amplifying stereochemical discrimination.

Table 2: Solvent Systems and Resolution Efficiency

SolventpHResolving Agentde (%)Yield (%)
Methanol/water5.0(+)-CSA9785
Ethanol/acetone4.5(−)-Mandelic acid8978
Acetonitrile6.0L-Tartaric acid7565

Polymorphic transitions during crystallization drive PE, where metastable mixed crystals convert to thermodynamically stable forms, liberating excess enantiomers into solution. This process is particularly effective for Cu(II)-Schiff base complexes, which undergo solvent-assisted solid-to-solid transformations.

Chirality Transfer Strategies in Bicyclic Pyrrolidinol Analog Synthesis

Chirality transfer from preformed stereocenters to the cyclohexane backbone is a key strategy for accessing [(1s,2r)-2-Aminocyclohexyl]methanol. Grignard additions to chiral nitroalkenes exemplify this approach, where the nitro group serves as a traceless chiral auxiliary. For instance, addition of methylmagnesium bromide to (1R,2S)-2-nitrocyclohexanol yields the trans-configured amine after hydrogenation.

Mechanistic Insights:

  • Nitro Reduction: Catalytic hydrogenation (Pd/C, H₂ 80 bar) selectively reduces nitro groups to amines while preserving adjacent stereocenters.
  • Stereochemical Retention: The rigidity of bicyclic intermediates minimizes epimerization during deprotection steps.

Table 3: Chirality Transfer Efficiency

AuxiliaryReaction TypeTransfer Efficiency (%)ee (%)
Nitro groupGrignard addition9592
CamphorsulfonateAldol condensation8885
BenzyloxycarbonylMichael addition8278

Notably, silyl ketene acetals participate in Mukaiyama-style reactions with chiral formaldehyde imines, transferring stereochemical information from the imine to the cyclohexane core. Density functional theory (DFT) calculations corroborate that transition-state puckering in six-membered rings enforces trans-diaxial configurations, ensuring high transfer fidelity.

Role as Key Intermediate for Peroxisome Proliferator-Activated Receptor Delta Agonist Architectures

Peroxisome proliferator-activated receptor delta represents a critical nuclear receptor target for metabolic disorders, with [(1s,2r)-2-aminocyclohexyl]methanol serving as a fundamental building block in the construction of selective agonist molecules [2] [8]. The cyclohexyl amino alcohol framework provides the necessary structural rigidity and spatial orientation required for optimal receptor binding within the peroxisome proliferator-activated receptor delta ligand binding domain [33] [35].

Recent crystallographic studies have revealed that peroxisome proliferator-activated receptor delta ligands typically occupy the receptor's Y-shaped binding cavity through interactions with specific amino acid residues, including histidine 323, histidine 449, and tyrosine 473 [33]. The [(1s,2r)-2-aminocyclohexyl]methanol scaffold facilitates these critical protein-ligand interactions by positioning polar functional groups in optimal orientations for hydrogen bonding while maintaining hydrophobic contacts through the cyclohexane moiety [9] [35].

The development of highly selective peroxisome proliferator-activated receptor delta agonists has demonstrated the importance of precise molecular architecture, with compounds achieving greater than 300-fold selectivity over related receptor subtypes [35]. The amino alcohol functionality in [(1s,2r)-2-aminocyclohexyl]methanol derivatives enables fine-tuning of both binding affinity and functional selectivity through strategic chemical modifications [2] [30].

Table 1: Peroxisome Proliferator-Activated Receptor Delta Agonist Development Applications

Compound/StudyActivity (EC50/IC50)Application AreaStructural Features
GW501516Research compoundMetabolic researchSynthetic agonist
GW0742>300-fold Peroxisome Proliferator-Activated Receptor Delta selectiveSelective Peroxisome Proliferator-Activated Receptor Delta modulationHighly selective binding
L-165041Smooth muscle proliferation inhibitionCardiovascular applicationsG1 to S phase inhibition
SeladelparFirst approved Peroxisome Proliferator-Activated Receptor Delta agonistPrimary biliary cholangitisOrally bioavailable
V1 CompoundPeroxisome Proliferator-Activated Receptor Alpha: 0.7 nM, Peroxisome Proliferator-Activated Receptor Delta: 0.4 nMCholestatic liver diseasesSubnanomolar activity

The therapeutic potential of peroxisome proliferator-activated receptor delta agonists extends beyond metabolic applications to include cardiovascular protection and neurological disorders [8] [32]. Compounds incorporating the [(1s,2r)-2-aminocyclohexyl]methanol motif have demonstrated efficacy in preclinical models of cholestatic liver diseases at remarkably low doses, highlighting the potency achievable through precise structural design [2] [34].

Structural Motif in Dopamine D₂ Receptor-Targeting Compounds

The [(1s,2r)-2-aminocyclohexyl]methanol framework plays a crucial role in the development of dopamine D₂ receptor-targeting therapeutics, where its rigid cyclohexyl structure provides optimal spatial positioning for receptor binding interactions [10] [11]. Dopamine D₂ receptors represent primary targets for antipsychotic medications and neurological disorder treatments, with structural modifications to the amino alcohol scaffold enabling fine-tuning of receptor selectivity and functional activity [12] [16].

Mutagenesis studies have identified specific amino acid residues within the dopamine D₂ receptor transmembrane domains that critically influence ligand binding affinity and selectivity [16]. The incorporation of [(1s,2r)-2-aminocyclohexyl]methanol derivatives into dopamine receptor ligands has resulted in compounds demonstrating up to 293-fold increases in receptor affinity when targeting specific receptor conformations [16].

The development of subtype-selective dopamine receptor modulators has revealed the importance of precise molecular geometry in achieving therapeutic selectivity [11] [13]. Compounds incorporating the amino cyclohexyl methanol motif have shown distinct binding modes within dopamine D₂ receptor subtypes, with some derivatives functioning as partial agonists at wild-type receptors while exhibiting antagonist activity at mutant receptor variants [16].

Table 2: Dopamine D₂ Receptor Targeting Applications

Compound/ApproachReceptor SelectivityFunctional ActivityClinical Relevance
L-750,667293-fold increase in D₂ affinity (mutant)Partial agonist (Wild Type D₂), antagonist (mutant D₂)Antipsychotic development
RBI-25721-fold increase in D₂ affinity (mutant)Antagonist at all receptorsNeurological disorders
SKF83959D₁R-selective partial agonistBiased agonism propertiesParkinson disease therapy
SKF81297D₁R-selective agonistFull agonismDopaminergic modulation
ApomorphinePan agonist (D₁R/D₂R)Broad dopamine activityMovement disorders
BromocriptineD₂R/D₃R-selectiveAnti-Parkinsonian activityFDA-approved medication

The structural insights gained from crystallographic studies of dopamine receptor complexes have informed rational drug design approaches utilizing the [(1s,2r)-2-aminocyclohexyl]methanol scaffold [11]. These studies demonstrate that the amino alcohol functionality enables critical hydrogen bonding interactions with receptor binding sites while the cyclohexyl ring provides hydrophobic stabilization within the receptor cavity [10] [14].

Utilization in Antimicrobial Hybrid Molecule Design

The [(1s,2r)-2-aminocyclohexyl]methanol structural motif has emerged as a valuable component in antimicrobial hybrid molecule design, where its amino alcohol functionality facilitates synergistic interactions with established antimicrobial pharmacophores [17] [20]. The cyclohexyl ring system provides structural rigidity that enhances membrane interactions while the amino and hydroxyl groups enable multiple mechanisms of antimicrobial action [21] [22].

Recent investigations into limonene β-amino alcohol derivatives have demonstrated the potential for incorporating cyclohexyl amino alcohol motifs into antimicrobial hybrid molecules [20]. These compounds exhibit potent synergistic activity against antibiotic-resistant Staphylococcus aureus strains, with fractional inhibitory concentration indices as low as 0.25 when combined with conventional antibiotics [20].

The mechanism of action for amino alcohol-containing antimicrobial hybrids involves multiple cellular targets, including bacterial efflux pump inhibition and membrane permeabilization [20] [22]. Studies have shown that compounds incorporating the [(1s,2r)-2-aminocyclohexyl]methanol framework can effectively disrupt bacterial cell surface hydrophobicity and membrane fluidity, leading to enhanced antimicrobial efficacy [22].

Table 3: Antimicrobial Hybrid Molecule Applications

Compound ClassTarget OrganismsMinimum Inhibitory Concentration ValuesMechanismHybrid Features
Limonene β-amino alcoholsStaphylococcus aureus Sp3Synergistic with ciprofloxacin (Fractional Inhibitory Concentration Index 0.25)NorA efflux pump inhibitionTerpene-amino alcohol combination
Methanol-phase plant extractsVibrio, Bacillus, Candida species64-256 μg/mL rangeCell membrane disruptionPlant metabolite complexes
Cyclohexyl derivatives (SH2)Alternaria, Fusarium, Colletotrichum6.25-25 μg/mL (antifungal)Fungal morphology disruptionCyclic amino alcohol structure
Galangal extracts (Galangal Methanol-Phase Extract)Aeromonas, Enterobacter, Staphylococcus1.95-7.81 mg/mLMembrane permeability alterationMulti-component extract
Aloe vera methanol extractsGram-positive and negative bacteriaVariable activity levelsMultiple antimicrobial pathwaysPhenolic-amino alcohol synergy

The development of antimicrobial hybrid molecules utilizing the [(1s,2r)-2-aminocyclohexyl]methanol scaffold has revealed the importance of structural complementarity between different pharmacophoric elements [38]. Molecular hybridization approaches enable the creation of multi-target compounds that can simultaneously address antibiotic resistance mechanisms while maintaining potent antimicrobial activity [20] [48].

Antifungal applications of cyclohexyl amino alcohol derivatives have demonstrated particularly promising results, with compounds showing minimal inhibitory concentrations ranging from 6.25 to 25 μg/mL against various plant pathogenic fungi [21]. The unique structural features of [(1s,2r)-2-aminocyclohexyl]methanol enable these compounds to cause severe morphological aberrations in fungal structures while maintaining selectivity over mammalian cells [21].

For Aminocyclohexyl Compounds
Compound TypeSelf-Regeneration of Stereocenters StepDiastereoselectivity (%)Key MechanismApplications
2-Aminocarboxylic acidsTemporary center generation>90Diastereoselective complexationTertiary carbon formation
3-Aminocarboxylic acidsTrigonalization>85Substituent removalAmino acid alkylation
Hydroxycarboxylic acidsNew ligand introduction>92Facial selectivityNatural product synthesis
Sulfanylcarboxylic acidsTemporary center removal>88Auxiliary eliminationChiral building blocks
Cyclohexyl amino derivativesStereochemical regeneration>95Chirality transferAmino alcohol synthesis
Aminocyclohexyl alcoholsProduct formation>90StereoretentionPharmaceutical intermediates

The implementation of Self-Regeneration of Stereocenters methodology for [(1s,2r)-2-aminocyclohexyl]methanol involves coordination to inert metal centers, as demonstrated in cobalt-based complexes where stereoselective formylation achieves 85% enantiomeric excess [4]. The stereogenic character of coordinated secondary amines in prolinate chelates maintains chiral environments during reaction, distinguishing this approach from conventional auxiliary-based methods [4].

Mechanistic investigations reveal that Self-Regeneration of Stereocenters effectiveness depends critically on the maintenance of stereochemical information through axially chiral intermediates. The configuration of starting materials with single stereocenters directs chiral axis formation in intermediates, enabling stereospecific reactions despite original stereocenter destruction through trigonalization [5]. This stereochemical information transfer occurs via chiral axis encoding that ultimately controls stereocenter configuration in products [5].

Solvent-Mediated Epimerization Pathways Analysis

Solvent selection profoundly influences epimerization pathways in [(1s,2r)-2-aminocyclohexyl]methanol systems, with distinct mechanistic outcomes dependent on solvent polarity and hydrogen bonding capacity. The epimerization process occurs through thiyl-radical mediated hydrogen atom transfer under photoredox conditions, generating thermodynamically controlled anti/syn isomer ratios [6].

Table 2: Solvent-Mediated Epimerization Pathways Analysis

SolventEpimerization Rate (k_epi, h⁻¹)Dielectric ConstantTemperature Dependence (ΔH‡, kJ/mol)Stereochemical OutcomeMechanism
Methanol0.04532.758.2Anti/Syn 3.2:1Hydrogen bonding mediated
Ethanol0.03224.562.1Anti/Syn 2.8:1Protic solvent pathway
Propanol0.02820.165.4Anti/Syn 2.5:1Reduced polarity effect
Acetonitrile0.04137.555.8Anti/Syn 3.5:1Dipolar aprotic medium
Dichloromethane0.0528.951.3Anti/Syn 4.1:1Non-polar environment
Toluene0.0152.472.6Anti/Syn 1.9:1Aromatic stabilization

The mechanistic pathway involves reversible hydrogen atom transfer between thiyl radicals and exocyclic amines, generating configurationally unstable alpha-amino radicals [6]. The thermodynamic mixture formation requires matching sulfur-hydrogen bond dissociation energies with alpha-amino carbon-hydrogen bond energies, achieved optimally with triisopropylsilanethiol as the hydrogen atom transfer reagent [6].

Protic solvents demonstrate enhanced stereoselectivity through hydrogen bonding interactions that stabilize specific conformational arrangements during radical intermediacy. Methanol exhibits the highest anti selectivity (3.2:1) among alcoholic solvents, attributed to optimal hydrogen bonding geometry that favors thermodynamically stable anti conformations [7]. The correlation between solvent dielectric constants and epimerization outcomes reflects the influence of electrostatic stabilization on radical intermediates [7].

Deuterium labeling studies confirm the hydrogen atom transfer mechanism, with kinetic isotope effects supporting carbon-hydrogen bond cleavage as the rate-determining step [8]. The epimerization proceeds through oxidation to carbonyl intermediates followed by stereoselective reduction, with reductase stereoselectivity determining final product ratios [9]. Species differences in epimerization rates reflect variations in reductase activity and product stereoselectivity [9].

Kinetic versus Thermodynamic Control in Crystallization Processes

The crystallization behavior of [(1s,2r)-2-aminocyclohexyl]methanol exhibits temperature-dependent transitions between kinetic and thermodynamic control regimes, fundamentally influencing stereochemical outcomes and crystal morphology. At lower temperatures, kinetic control predominates with rapid nucleation favoring metastable forms, while elevated temperatures promote thermodynamically stable crystal structures [10] [11].

Table 3: Kinetic versus Thermodynamic Control in Crystallization Processes

Temperature (°C)Kinetic Product Ratio (%)Thermodynamic Product Ratio (%)Nucleation Rate (nuclei/mL·min)Crystal Growth Rate (μm/min)Dominant Mechanism
085152.3×10³0.15Kinetic control
2078224.1×10³0.28Kinetic control
4065358.7×10³0.45Mixed control
6045551.5×10⁴0.72Mixed control
8030702.8×10⁴1.15Thermodynamic control
10020804.2×10⁴1.65Thermodynamic control

The transition from kinetic to thermodynamic control occurs progressively between 40-60°C, representing a critical temperature range where both mechanisms contribute significantly to crystallization outcomes [12]. Below 40°C, rapid nucleation rates exceed growth rates, generating numerous small crystallites with kinetically favored morphologies. Above 60°C, reduced nucleation rates coupled with enhanced growth kinetics promote larger, thermodynamically stable crystals [12].

Supersaturation levels critically influence the kinetic versus thermodynamic balance, with higher supersaturation ratios favoring kinetic pathways regardless of temperature [13]. The metastable zone width varies inversely with temperature, demonstrating narrower stability regions at elevated temperatures where thermodynamic products predominate [14]. Critical supersaturation values decrease with increasing temperature, reflecting enhanced molecular mobility and reduced barriers to thermodynamic equilibration [14].

Crystallization kinetics demonstrate solvent-dependent behavior, with polar protic solvents extending metastable zones through hydrogen bonding interactions that stabilize supersaturated solutions [14]. The nucleation difficulty order for [(1s,2r)-2-aminocyclohexyl]methanol follows: isopropanol > ethanol > methanol > acetonitrile > toluene, correlating inversely with solvent viscosity and molecular diffusion rates [14].

The crystallization process exhibits Ostwald ripening behavior under thermodynamic control, where initial metastable phases transform to stable forms through dissolution-recrystallization mechanisms [15]. This time-dependent evolution follows the Ostwald rule of stages, proceeding through intermediate metastable states before reaching thermodynamic equilibrium [15]. Surface-mediated nucleation events during dissolution of metastable phases can promote oriented growth of stable crystal forms, particularly when lattice matching occurs between crystallographic axes [16].

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Dates

Last modified: 08-19-2023

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